
N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.544. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polyamide Applications
Research by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, utilizing piperazine as part of the synthesis process. The study detailed the synthesis of polyamides with molecular weights ranging from about 1000 to 5000, which were found to be soluble in water. This research contributes to the understanding of polyamide synthesis using components related to the chemical structure of interest (Hattori & Kinoshita, 1979).
Anti-inflammatory and Analgesic Applications
Rajasekaran, Sivakumar, and Jayakar (1999) synthesized and evaluated the anti-inflammatory activity of ibuprofen analogs, exploring the condensation with compounds including piperazine. Their findings indicated potent anti-inflammatory activity for some synthesized compounds, highlighting the potential therapeutic applications of chemical structures incorporating elements similar to the compound of interest (Rajasekaran, Sivakumar, & Jayakar, 1999).
Novel Heterocyclic Compounds for COX Inhibition
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, incorporating pyrimidine and piperazine structures. These compounds were evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. This study exemplifies the potential of complex chemical structures in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Imaging Agent for Neuroinflammation
Wang et al. (2018) synthesized a compound incorporating elements of the structure for potential use as a PET imaging agent for IRAK4 enzyme in neuroinflammation. This research underlines the importance of such compounds in advancing diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).
Antimicrobial Applications
Krishnamurthy et al. (2011) explored the synthesis of novel pyrido[1,2-a]pyrimidin-4-one derivatives, including piperazine, for their antimicrobial activity. The study demonstrated potent inhibitory activity against specific bacterial strains, showcasing the utility of such compounds in antimicrobial agent development (Krishnamurthy et al., 2011).
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-4-19-7-5-6-8-20(19)28-24(32)31-13-11-30(12-14-31)23-16-22(26-18(3)27-23)29-21-15-17(2)9-10-25-21/h5-10,15-16H,4,11-14H2,1-3H3,(H,28,32)(H,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNOMSLWFBLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=NC=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

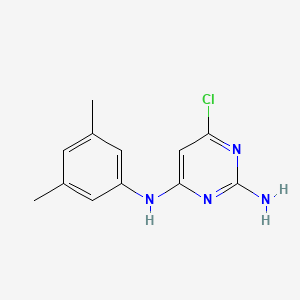
![4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine](/img/structure/B2978089.png)
![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

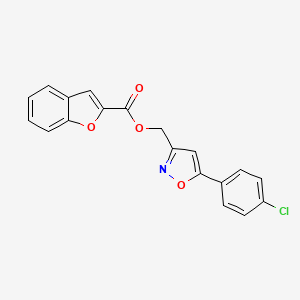
![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)
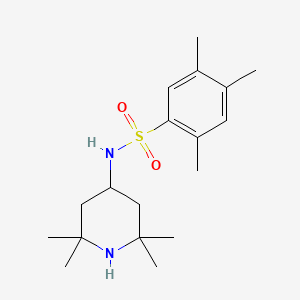
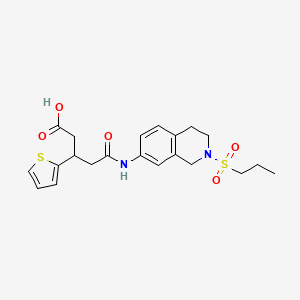
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)
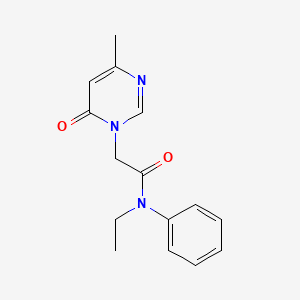
![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)
